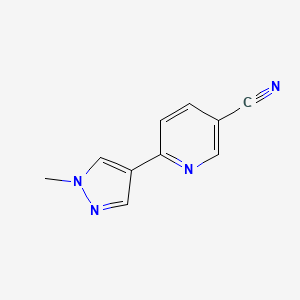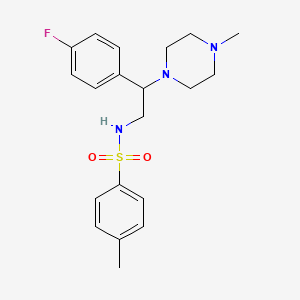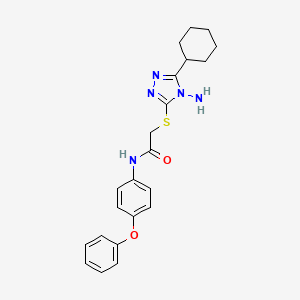
3-Ethynylthiolane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynylthiolane 1,1-dioxide is an organosulfur compound that belongs to the class of thiolane dioxides It is characterized by the presence of an ethynyl group attached to the thiolane ring, which is further oxidized to form a dioxide
Mechanism of Action
Target of Action
It’s known that this compound is used in the context of perovskite solar cells
Mode of Action
The mode of action of 3-Ethynylthiolane 1,1-dioxide involves its interaction with other compounds in a chemical reaction. For instance, the reaction of trans-3-chloro-A-aminothiolane 1,1-dioxide hydrochloride with aryl isothiocyanates gives, according to the base involved, cis-perhydrothieno [3,4-d]imidazole-2-thione 5,5-dioxides or the hitherto undescribed cis-2-aryliminoperhydrothieno 3,4-d] thiazole 5,5-dioxides .
Biochemical Pathways
It’s known that this compound is involved in the synthesis of perovskite solar cells
Pharmacokinetics
One study suggests that a 3-substituted thietane-1,1-dioxide displayed low toxicity risks and satisfactory pharmacokinetic characteristics .
Result of Action
The result of the action of this compound is observed in the context of perovskite solar cells. The introduction of this compound into the perovskite precursor solution leads to perovskite thin films with large grains and reduced defects. This, in turn, reduces non-radiative recombination, lowers the energy loss of hole extraction, and improves electron extraction. All these effects contribute to enhancing the efficiency and stability of the devices treated with this compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as the type of base involved, can affect the outcome of the reaction involving this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylthiolane 1,1-dioxide typically involves the following steps:
Formation of the Thiolane Ring: The initial step involves the formation of the thiolane ring through a cyclization reaction. This can be achieved by reacting a suitable diene with sulfur dioxide under controlled conditions.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a nucleophilic substitution reaction. This can be done by reacting the thiolane ring with an ethynylating agent such as ethynyl bromide in the presence of a base.
Oxidation to Dioxide: The final step involves the oxidation of the thiolane ring to form the dioxide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Ethynylthiolane 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide back to the thiolane ring.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Ethynyl bromide, bases such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation Products: Sulfone derivatives.
Reduction Products: Thiolane ring compounds.
Substitution Products: Various ethynyl-substituted derivatives.
Scientific Research Applications
3-Ethynylthiolane 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-Substituted Thietane-1,1-Dioxides: These compounds share a similar thiolane dioxide structure but differ in the substituents attached to the ring.
Condensed Thiolane 1,1-Dioxide Systems: These systems involve the fusion of the thiolane ring with other heterocyclic structures.
Uniqueness: The ethynyl group allows for further functionalization and the formation of diverse derivatives, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
3-ethynylthiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2S/c1-2-6-3-4-9(7,8)5-6/h1,6H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJGDJPQFFTFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2970943.png)
![N-{[N'-(6-AMINO-5-NITROPYRIMIDIN-4-YL)HYDRAZINECARBONYL]METHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE](/img/structure/B2970947.png)
![methyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2970949.png)
![(2Z)-N-(3,5-dimethylphenyl)-8-methoxy-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide](/img/structure/B2970950.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2970951.png)
![2,5-dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2970954.png)
![1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2970956.png)

![7-bromo-2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B2970959.png)


![1-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3-chlorophenyl)urea](/img/structure/B2970963.png)
![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2970964.png)
